![molecular formula C11H13BrN2 B1344352 5-Bromo-1-butil-1H-benzo[d]imidazol CAS No. 406236-04-2](/img/structure/B1344352.png)

5-Bromo-1-butil-1H-benzo[d]imidazol

Descripción general

Descripción

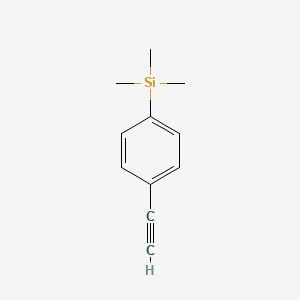

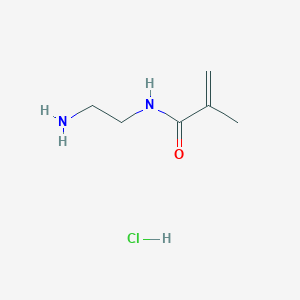

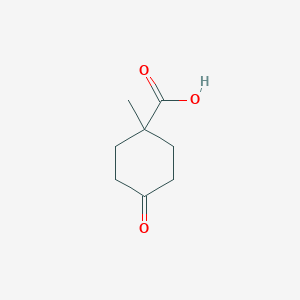

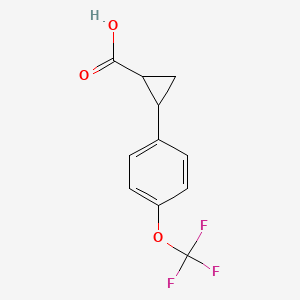

5-Bromo-1-butyl-1H-benzo[d]imidazole is a chemical compound with the empirical formula C11H13BrN2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular structure of 5-Bromo-1-butyl-1H-benzo[d]imidazole consists of an imidazole ring attached to a butyl group and a bromine atom . The exact structure can be determined using techniques such as X-ray diffraction .Physical and Chemical Properties Analysis

5-Bromo-1-butyl-1H-benzo[d]imidazole is a solid compound with a molecular weight of 253.14 . More research is needed to determine its other physical and chemical properties.Aplicaciones Científicas De Investigación

Potencial terapéutico

El imidazol es conocido por su amplia gama de propiedades químicas y biológicas, lo que lo convierte en un sintón importante en el desarrollo de nuevos medicamentos . Los derivados del imidazol muestran diferentes actividades biológicas como antibacteriana, antimicobacteriana, antiinflamatoria, antitumoral, antidiabética, antialérgica, antipirética, antiviral, antioxidante, antiamébica, antihelmíntica, antifúngica y ulcerogénica .

Potencial antitumoral

Algunos derivados del imidazol se han sintetizado y evaluado por su potencial antitumoral contra diferentes líneas celulares . Esto sugiere que "5-Bromo-1-butil-1H-benzo[d]imidazol" podría potencialmente explorarse para aplicaciones similares.

Desarrollo de fármacos

El imidazol es el núcleo básico de algunos productos naturales como la histidina, la purina, la histamina y las estructuras basadas en ADN . Esto lo convierte en un componente clave en el desarrollo de una variedad de fármacos.

Síntesis de moléculas funcionales

El imidazol y sus derivados son componentes clave de las moléculas funcionales que se utilizan en una variedad de aplicaciones cotidianas . Los enlaces construidos durante la formación del imidazol son de particular interés .

Agente antihistamínico

El imidazol es un componente de medicamentos disponibles comercialmente como la clemizol y la astemizol, que se utilizan como agentes antihistamínicos .

Medicamento antiulceroso

El imidazol también es un componente del omeprazol y el pantoprazol, que se utilizan como medicamentos antiulcerosos .

Medicamento antihelmíntico

El imidazol es un componente del tiabendazol, que se utiliza como medicamento antihelmíntico .

Medicamento antiprotozoario y antibacteriano

El imidazol es un componente del tinidazol y el ornidazol, que se utilizan como medicamentos antiprotozoarios y antibacterianos .

Safety and Hazards

Direcciones Futuras

Imidazole derivatives, including 5-Bromo-1-butyl-1H-benzo[d]imidazole, have a broad range of chemical and biological properties, making them important synthons in the development of new drugs . Future research could focus on exploring their potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Mecanismo De Acción

Target of Action

The primary targets of 5-Bromo-1-butyl-1H-benzo[d]imidazole It’s known that benzimidazole derivatives demonstrate antitubercular activity by targeting filamenting temperature-sensitive protein z (ftsz) . This protein plays a crucial role in bacterial cell division, making it a promising target for the development of antibacterial agents against various bacterial pathogens .

Mode of Action

The exact mode of action of 5-Bromo-1-butyl-1H-benzo[d]imidazole Benzimidazole fungicides selectively bind to and depolymerise fungal tubulin . This interaction with its targets could lead to changes in the cellular structure and function, ultimately leading to the death of the pathogen .

Biochemical Pathways

The specific biochemical pathways affected by 5-Bromo-1-butyl-1H-benzo[d]imidazole It’s known that imidazole derivatives show a broad range of biological activities, indicating that they may affect multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of 5-Bromo-1-butyl-1H-benzo[d]imidazole Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities .

Result of Action

The specific molecular and cellular effects of 5-Bromo-1-butyl-1H-benzo[d]imidazole It’s known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 5-Bromo-1-butyl-1H-benzo[d]imidazole It’s known that discharge into the environment must be avoided .

Análisis Bioquímico

Biochemical Properties

5-Bromo-1-butyl-1H-benzo[d]imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in cellular metabolism, thereby affecting the overall metabolic processes within the cell. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function. These interactions are crucial for understanding the compound’s biochemical properties and its potential therapeutic applications .

Cellular Effects

The effects of 5-Bromo-1-butyl-1H-benzo[d]imidazole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization within the cell .

Molecular Mechanism

At the molecular level, 5-Bromo-1-butyl-1H-benzo[d]imidazole exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of these targets. The compound’s binding interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions result in changes in the conformation and activity of the target biomolecules, ultimately affecting cellular processes. Furthermore, 5-Bromo-1-butyl-1H-benzo[d]imidazole can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 5-Bromo-1-butyl-1H-benzo[d]imidazole in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time when exposed to light, heat, or certain chemical environments. Long-term exposure to 5-Bromo-1-butyl-1H-benzo[d]imidazole has been associated with changes in cellular function, including alterations in cell growth, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of 5-Bromo-1-butyl-1H-benzo[d]imidazole vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

5-Bromo-1-butyl-1H-benzo[d]imidazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. The compound’s metabolism may lead to the formation of active or inactive metabolites, which can influence its overall biological activity. Additionally, 5-Bromo-1-butyl-1H-benzo[d]imidazole can affect metabolic flux and metabolite levels within the cell, further impacting cellular function .

Transport and Distribution

The transport and distribution of 5-Bromo-1-butyl-1H-benzo[d]imidazole within cells and tissues are critical for understanding its pharmacokinetics and pharmacodynamics. The compound is transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may bind to transport proteins or accumulate in specific cellular compartments. The distribution of 5-Bromo-1-butyl-1H-benzo[d]imidazole within tissues can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 5-Bromo-1-butyl-1H-benzo[d]imidazole is essential for understanding its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on gene expression, energy production, or protein synthesis. The subcellular localization of 5-Bromo-1-butyl-1H-benzo[d]imidazole can provide insights into its mechanism of action and potential therapeutic applications .

Propiedades

IUPAC Name |

5-bromo-1-butylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2/c1-2-3-6-14-8-13-10-7-9(12)4-5-11(10)14/h4-5,7-8H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTNSNPHDPUGKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=NC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627878 | |

| Record name | 5-Bromo-1-butyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406236-04-2 | |

| Record name | 5-Bromo-1-butyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1344283.png)